molecular formula C13H13FO B8462307 1-Fluoro-6-propyl-2-naphthol CAS No. 247924-39-6

1-Fluoro-6-propyl-2-naphthol

Cat. No. B8462307
Key on ui cas rn: 247924-39-6
M. Wt: 204.24 g/mol
InChI Key: ODWMPTMWRTZGCF-UHFFFAOYSA-N
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Patent
US07145047B2

Procedure details

To a solution of 20 g of 6-propyl-2-naphthol and 1.8 g of sodium trifluoromethanesulfonate in 80 ml of dichloromethane was added 23.7 g of N,N′-difluoro-2,21′-dipyridinium bistetrafluoroborate. The reaction mixture was then stirred for 8 hours. The reaction solution was then poured in water. To the reaction mixture was then added diluted hydrochloric acid. The resulting organic phase was then separated. The resulting aqueous phase was extracted with toluene. The organic phase and the material thus extracted were together washed sequentially with water and saturated brine, and then dehydrated and dried over anhydrous sodium sulfate. The solvent was distilled off to obtain an oily matter which was then purified through silica gel column chromatography (hexane/ethyl acetate=9/1) to obtain 17.1 g of 1-fluoro-6-propyl-2-naphthol.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-difluoro-2,21′-dipyridinium bistetrafluoroborate
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH:10]=[C:9]([OH:14])[CH:8]=[CH:7]2)[CH2:2][CH3:3].[F:15]C(F)(F)S([O-])(=O)=O.[Na+].Cl>ClCCl.O>[F:15][C:10]1[C:11]2[C:6](=[CH:5][C:4]([CH2:1][CH2:2][CH3:3])=[CH:13][CH:12]=2)[CH:7]=[CH:8][C:9]=1[OH:14] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(CC)C=1C=C2C=CC(=CC2=CC1)O
Name
Quantity
1.8 g
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.[Na+]
Name
N,N′-difluoro-2,21′-dipyridinium bistetrafluoroborate
Quantity
23.7 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting organic phase was then separated
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous phase was extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
The organic phase and the material thus extracted
WASH
Type
WASH
Details
were together washed sequentially with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain an oily matter which
CUSTOM
Type
CUSTOM
Details
was then purified through silica gel column chromatography (hexane/ethyl acetate=9/1)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC1=C(C=CC2=CC(=CC=C12)CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: CALCULATEDPERCENTYIELD 800.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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